molecular formula C14H17N5O3 B5522428 3-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione

3-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B5522428
M. Wt: 303.32 g/mol
InChI Key: KVJVZBVYFIOVJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including interactions between various precursors such as ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol. These processes yield novel compounds with benzotriazole and imidazole groups, elucidated through spectroscopic methods such as UV–vis, IR, NMR, and mass spectrometry, alongside elemental analyses and X-ray crystallography for structural confirmation (Ünver et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds containing benzotriazole and imidazolyl groups has been extensively studied using X-ray crystallography, which provides detailed insights into their crystalline forms and molecular geometries. Computational methods such as DFT calculations complement these experimental techniques, offering predictions on electronic structures and vibrational frequencies that align well with observed data (Katritzky et al., 1999).

Chemical Reactions and Properties

Benzotriazole derivatives engage in a variety of chemical reactions, demonstrating their versatility as reagents or intermediates in organic synthesis. For instance, they can undergo reactions with alkyl halides, aldehydes, ketones, and imines, leading to the formation of substituted derivatives. Such reactions are pivotal for the synthesis of functionally diverse organic molecules, including ketones and alkanoylsilanes, highlighting the chemical reactivity and utility of benzotriazole-containing compounds (Katritzky et al., 1996).

Scientific Research Applications

Catalytic Activity in Metal-Promoted Reactions

3-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione and its derivatives are investigated for their role in catalytic activities. A study by Peñafiel et al. (2012) describes the catalytic addition of arylboronic acids to enones using a rhodium complex containing a similar NHC ligand. This highlights the potential of benzotriazole derivatives in facilitating catalytic reactions in organic chemistry (Peñafiel et al., 2012).

Luminescence Sensing

Benzotriazole derivatives have been utilized in the development of lanthanide metal-organic frameworks for luminescence sensing of chemicals. Shi et al. (2015) synthesized novel dimethylphenyl imidazole dicarboxylate-based lanthanide frameworks, demonstrating their sensitivity to benzaldehyde-based derivatives. This indicates their potential use in fluorescence sensors (Shi et al., 2015).

DNA Cleavage in Antitumor Agents

In the context of cancer research, benzotriazole derivatives have been studied for their role in DNA cleavage, which is crucial for the efficacy of certain antitumor agents. Daniels and Gates (1996) discussed the cleavage of DNA by 3-amino-1,2,4-benzotriazine 1,4-dioxide, a benzotriazole derivative, suggesting its significant role in antitumor activity (Daniels & Gates, 1996).

Peptide Synthesis

Benzotriazole derivatives are also significant in peptide synthesis. Brunel et al. (2005) utilized a benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP) for the efficient coupling of conjugated carboxylic acid with methyl ester amino acids. This method showcases the utility of benzotriazole derivatives in the synthesis of various amino acid derivatives (Brunel et al., 2005).

Anti-inflammatory and Antioxidant Agents

Shankar et al. (2017) synthesized a series of benzotriazole analogs exhibiting potent anti-inflammatory and antioxidant activities. This research underlines the potential of benzotriazole derivatives in developing new pharmacological agents (Shankar et al., 2017).

Ruthenium-Catalyzed C-H Bond Activation

The use of benzotriazole in C-H bond activation has been explored, as detailed by Singh et al. (2016). Their study on ruthenium-catalyzed reactions with benzotriazole highlights its relevance in organic synthesis and potential industrial applications (Singh et al., 2016).

Mechanism of Action

The 1,2,3-triazole ring interacts with the amino acids present in the active site of EGFR receptors involves various interactions like electrostatic interaction, Pi-anion interaction, H-bonding and Van der waals interaction . A polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Safety and Hazards

Benzotriazole derivatives can be hazardous. For example, HBTU 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate has an LD50 of >2000 mg/kg in rats . It’s important to handle these compounds with care and follow safety guidelines .

properties

IUPAC Name

3-[3-(benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-14(2)12(21)18(13(22)15-14)7-9(20)8-19-11-6-4-3-5-10(11)16-17-19/h3-6,9,20H,7-8H2,1-2H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJVZBVYFIOVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(CN2C3=CC=CC=C3N=N2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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